1-(Benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene
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Overview
Description
1-(Benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene is an organic compound with the molecular formula C15H14BrFO. This compound is characterized by the presence of a benzyloxy group, a bromine atom, an ethyl group, and a fluorine atom attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene typically involves multiple steps:
Bromination: The starting material, 1-benzyloxy-2-fluorobenzene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Ethylation: The brominated intermediate is then subjected to ethylation using ethyl bromide or ethyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the removal of the bromine atom.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyloxy, bromine, ethyl, and fluorine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(Benzyloxy)-4-bromo-2-fluorobenzene: Lacks the ethyl group, which may affect its reactivity and applications.
1-(Benzyloxy)-4-chloro-5-ethyl-2-fluorobenzene: Contains a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
1-(Benzyloxy)-4-bromo-5-methyl-2-fluorobenzene: Has a methyl group instead of an ethyl group, which can influence its steric and electronic properties.
Uniqueness: 1-(Benzyloxy)-4-bromo-5-ethyl-2-fluorobenzene is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of both bromine and fluorine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-2-ethyl-5-fluoro-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO/c1-2-12-8-15(14(17)9-13(12)16)18-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSHRDUFWGVQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1Br)F)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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